molecular formula C12H14F3N3OS B12270872 1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B12270872
M. Wt: 305.32 g/mol
InChI Key: LQBVPSOMASHTAL-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound with the molecular formula C12H14F3N3OS. It is characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a thiazole ring, which contribute to its unique chemical properties. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropanecarbonylation: The cyclopropane ring is introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

    Coupling with piperazine: The final step involves coupling the synthesized intermediates with piperazine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or copper, and bases like triethylamine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, including kinases and proteases, leading to the inhibition of key cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine can be compared with other similar compounds, such as:

    1-Cyclopropanecarbonyl-4-[3-(trifluoromethyl)phenyl]piperazine: This compound has a phenyl ring instead of a thiazole ring, leading to different biological activities and chemical properties.

    tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate: This compound has a tert-butyl group instead of a cyclopropane ring, affecting its stability and reactivity.

    4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one: This compound has a phthalazinone core, leading to different pharmacological properties.

The uniqueness of this compound lies in its combination of a cyclopropane ring, a trifluoromethyl group, and a thiazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14F3N3OS

Molecular Weight

305.32 g/mol

IUPAC Name

cyclopropyl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C12H14F3N3OS/c13-12(14,15)9-7-20-11(16-9)18-5-3-17(4-6-18)10(19)8-1-2-8/h7-8H,1-6H2

InChI Key

LQBVPSOMASHTAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC(=CS3)C(F)(F)F

Origin of Product

United States

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